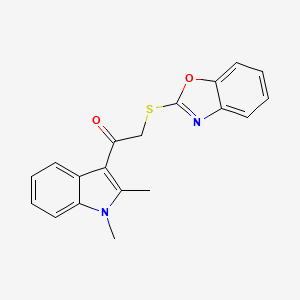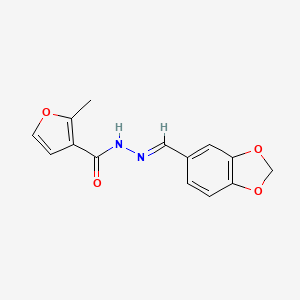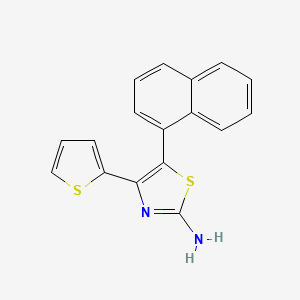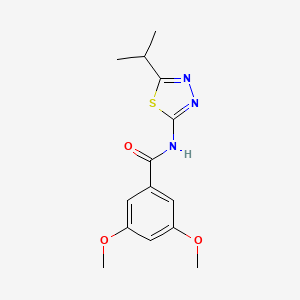
4-amino-N'-(3-iodobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives, including structures similar to 4-amino-N'-(3-iodobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, often involves the cyclization of carbohydrazides with various reagents. For example, the synthesis can include steps such as treating dibenzyl amine with chloroacetic acid to yield N,N-dibenzyl glycine, which is then converted to its methyl or ethyl esters. These esters can be treated with hydrazine hydrate to give hydrazides, which are key intermediates for cyclization to oxadiazoles through reactions with phosphorus pentoxide or other cyclizing agents (Daoud & Ismmaeel, 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as FT-IR, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. These methods confirm the presence of the oxadiazole ring and elucidate other structural features such as substitution patterns and the configuration of the hydrazone moiety (Karrouchi et al., 2021).
Chemical Reactions and Properties
Oxadiazole derivatives, including this compound, can participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, due to the reactive nature of the oxadiazole ring. These reactions are often utilized to further modify the oxadiazole core or to introduce additional functional groups that can enhance the compound's biological activity (Xu et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anticonvulsant Activity : Kumar et al. (2013) synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles, similar in structure to the compound , exhibiting significant anticonvulsant activity without neurotoxicity at administered doses. This suggests potential applications in epilepsy treatment Kumar, B. N. P., Mohana, K., & Mallesha, L. (2013). Journal of Chemistry.
Antineoplastic Activity : Farghaly et al. (2012) explored the antineoplastic potential of new indolyl-1,3,4-oxadiazole derivatives, indicating their relevance in cancer research. This study underscores the versatility of oxadiazole derivatives in medicinal chemistry Farghaly, A., Haider, N., & Lee, D. (2012). Journal of Heterocyclic Chemistry.
Antimicrobial Activity : El-masry et al. (2000) reported on the synthesis of benzimidazole derivatives displaying potential antimicrobial activities, highlighting the broad spectrum of biological applications of such compounds El-masry, A., Fahmy, H., & Abdelwahed, S. (2000). Molecules.
Agricultural Antifungal Agents : Wu et al. (2019) identified novel 1,3,4-oxadiazole-2-carbohydrazides as effective antifungal agents potentially targeting succinate dehydrogenase (SDH), demonstrating their applicability in agriculture for plant protection Wu, Y.-Y., Shao, W., Zhu, J.-J., et al. (2019). Journal of Agricultural and Food Chemistry.
Antiproliferative Activity : Kumar et al. (2014) synthesized 2,5-disubstituted-1,3,4-oxadiazoles showing in vitro antiproliferative effects against several human cancer cell lines. This work indicates the potential of oxadiazole derivatives in the development of new cancer therapies Kumar, B. N. P., Mohana, K., Mallesha, L., & Veeresh, B. (2014). Medicinal Chemistry Research.
Propiedades
IUPAC Name |
4-amino-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN5O2/c11-7-3-1-2-6(4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVUOGVMGRACCQ-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)




![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)
